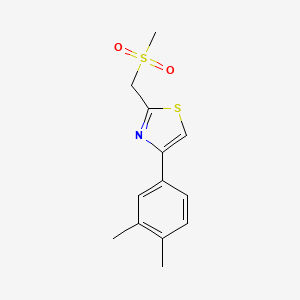![molecular formula C12H23NOS B7593316 [2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)
[2-(Thian-4-ylamino)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Thian-4-ylamino)cyclohexyl]methanol, commonly known as TAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAC belongs to the class of cyclohexylamines and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
TAC acts as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. TAC has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAC has been shown to have various biochemical and physiological effects. It can increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the growth and survival of neurons. TAC has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, TAC has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAC has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, TAC has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of TAC. One potential area of research is the development of TAC analogs with improved pharmacological properties. Another area of research is the investigation of TAC's potential therapeutic applications in the treatment of various diseases, including Alzheimer's, Parkinson's, and rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of TAC and its effects on various cellular processes.
In conclusion, TAC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAC acts as a modulator of the sigma-1 receptor and has been shown to have neuroprotective and anti-inflammatory effects. TAC has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for the study of TAC, including the development of TAC analogs and the investigation of its potential therapeutic applications in various diseases.
Métodos De Síntesis
TAC can be synthesized using a variety of methods, including the reduction of 2-(thian-4-yl)cyclohexanone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2-(thian-4-yl)cyclohexanone with methylmagnesium bromide, followed by the reduction of the resulting alcohol with sodium borohydride.
Aplicaciones Científicas De Investigación
TAC has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and immunology. It has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. TAC has also been studied for its anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[2-(thian-4-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c14-9-10-3-1-2-4-12(10)13-11-5-7-15-8-6-11/h10-14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQKLIAGKJEWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Thian-4-ylamino)cyclohexyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)



![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)
